Cas no 307331-09-5 (2-Propenamide, 3-(2-furanyl)-N-[[(2-hydroxyphenyl)amino]thioxomethyl]-)

2-Propenamide, 3-(2-furanyl)-N-[[(2-hydroxyphenyl)amino]thioxomethyl]- structure
307331-09-5 structure
Product name:2-Propenamide, 3-(2-furanyl)-N-[[(2-hydroxyphenyl)amino]thioxomethyl]-
CAS No:307331-09-5
MF:C14H12N2O3S
MW:288.321681976318
CID:1444372
PubChem ID:1982104

2-Propenamide, 3-(2-furanyl)-N-[[(2-hydroxyphenyl)amino]thioxomethyl]- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide, 3-(2-furanyl)-N-[[(2-hydroxyphenyl)amino]thioxomethyl]-
    • CHEMBL1545429
    • 1-((Z)-3-Furan-2-yl-acryloyl)-3-(2-hydroxy-phenyl)-thiourea
    • DTXSID001328312
    • AKOS030519219
    • MLS000766627
    • SMR000414602
    • HMS2749H19
    • 307331-09-5
    • (Z)-3-(furan-2-yl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide
    • Inchi: InChI=1S/C14H12N2O3S/c17-12-6-2-1-5-11(12)15-14(20)16-13(18)8-7-10-4-3-9-19-10/h1-9,17H,(H2,15,16,18,20)/b8-7-
    • InChI Key: MWWUYGQSKNGHMI-FPLPWBNLSA-N
    • SMILES: C1=CC=C(C(=C1)NC(=S)NC(=O)C=CC2=CC=CO2)O

Computed Properties

  • Exact Mass: 288.05696
  • Monoisotopic Mass: 288.05686342g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • PSA: 74.5

2-Propenamide, 3-(2-furanyl)-N-[[(2-hydroxyphenyl)amino]thioxomethyl]- Related Literature

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